molecular formula C20H10Cl2F6O2 B12095601 1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 50594-74-6

1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]

Cat. No.: B12095601
CAS No.: 50594-74-6
M. Wt: 467.2 g/mol
InChI Key: YNAYWSDJWWDWRR-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple aromatic rings, ether linkages, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] typically involves the reaction of 1,3-dihydroxybenzene with 2-chloro-4-(trifluoromethyl)benzene under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of hydroxy derivatives or other reduced aromatic compounds.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents and aromatic rings allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,2-Ethanediylbis(oxy)]bis[benzene]: Similar structure with ether linkages but lacks halogen substituents.

    1,1’-[1,4-Phenylenebis(oxy)]bis[benzene]: Similar structure with different substitution pattern on the aromatic rings.

    1,1’-[1,3-Phenylenebis(oxy)]bis[4-chlorobenzene]: Similar structure with chloro substituents but lacks trifluoromethyl groups.

Uniqueness

1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These substituents enhance the compound’s potential for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

50594-74-6

Molecular Formula

C20H10Cl2F6O2

Molecular Weight

467.2 g/mol

IUPAC Name

2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C20H10Cl2F6O2/c21-15-8-11(19(23,24)25)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(9-16(18)22)20(26,27)28/h1-10H

InChI Key

YNAYWSDJWWDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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